molecular formula C18H22N2O3S B2960751 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide CAS No. 685553-40-6

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide

Cat. No.: B2960751
CAS No.: 685553-40-6
M. Wt: 346.45
InChI Key: HHMNVEQRAFSWHM-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide is a synthetic organic compound featuring a distinctive 1,3-thiazole core ring system. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its privileged status in numerous bioactive molecules and approved therapeutics. The compound's molecular structure integrates multiple pharmacologically relevant components: a 5-acetyl-4-methylthiazole group connected via an acetamide linker to a 4-tert-butylphenoxy moiety. This specific arrangement suggests potential for diverse biological interactions. The 1,3-thiazole ring is a versatile moiety contributing to the development of various drugs and biologically active agents. Molecules containing this ring can interact with physiological systems in multiple ways, potentially activating or inhibiting biochemical pathways and enzymes, or modulating receptor activity in biological systems. The incorporation of the acetamide linker is a common structural feature in many designed bioactive compounds, often contributing to favorable binding characteristics with biological targets. This compound is representative of a class of molecules investigated for their potential pharmacological properties . Related thiazole-bearing compounds have demonstrated a wide spectrum of therapeutic potentials in research settings, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities. The structural features present in this molecule—particularly the electron-withdrawing acetyl group and the bulky tert-butylphenoxy group—make it a valuable intermediate for structure-activity relationship (SAR) studies and further chemical derivatization. Application Note: This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-16(12(2)21)24-17(19-11)20-15(22)10-23-14-8-6-13(7-9-14)18(3,4)5/h6-9H,10H2,1-5H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMNVEQRAFSWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

PropertyValue
Molecular Formula C15H17N3O2S
Molecular Weight 303.37 g/mol
IUPAC Name This compound
InChI Key KXPXDQHKMLLENK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with 4-tert-butylphenol derivatives. The process generally includes:

  • Formation of Thiazole Derivative : The thiazole ring is synthesized through a condensation reaction involving appropriate precursors.
  • Acetamide Formation : The thiazole derivative is then reacted with acetic anhydride to form the acetamide.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated thiazole derivatives against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results showed that these compounds induced apoptosis in cancer cells, which is critical for their anticancer efficacy .

Key Findings:

  • Mechanism of Action : The compounds were found to activate caspase pathways leading to programmed cell death.
  • Cell Viability Assays : MTT assays demonstrated a dose-dependent reduction in cell viability.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study:
A study reported that thiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole moiety may inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with DNA/RNA : The compound may bind to nucleic acids, disrupting cellular processes essential for tumor growth.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of N-(1,3-thiazol-2-yl)acetamides , which are widely studied for their pharmacological and crystallographic properties. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Activities Reference
Target Compound C₁₈H₂₂N₂O₃S 5-acetyl-4-methyl-thiazole; 4-tert-butylphenoxy 346.44 Bulky tert-butyl group enhances lipophilicity; acetyl may influence electronic properties
SirReal2 (SIRT2 inhibitor) C₂₂H₂₀N₄OS₂ 4,6-dimethylpyrimidinylsulfanyl; 5-naphthalen-1-ylmethyl-thiazole 428.55 SIRT2 inhibition; naphthalene enhances aromatic stacking
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-dichlorophenyl 299.17 Structural analog to penicillin lateral chain; R₂²(8) hydrogen-bonding motifs in crystal packing
2-(4-Bromo-2-isopropyl-5-methylphenoxy)-N-(thiazol-2-yl)acetamide C₁₅H₁₆BrN₂O₂S 4-bromo-2-isopropyl-5-methylphenoxy 384.27 Predicted pKa = 7.77; bromine increases molecular weight and halogen bonding potential
N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide C₁₁H₁₀N₂O₂S 4-hydroxyphenyl 234.27 Hydroxyl group improves solubility; potential for hydrogen bonding

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to smaller substituents (e.g., hydroxyl in or dichlorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Acidity: The pKa of the phenolic oxygen in the 4-tert-butylphenoxy group is likely lower than that of the hydroxyl group in due to electron-donating tert-butyl effects, altering protonation states under physiological conditions.
  • Crystallography : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit twisted conformations (61.8° dihedral angle between aryl and thiazole rings), influencing packing and stability . Similar analysis for the target compound would require crystallographic data.

Data Tables

Table 1. Molecular Properties of Selected Analogues

Compound Molecular Weight Calculated LogP* Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 346.44 ~3.5 (estimated) 4 6
SirReal2 428.55 4.2 6 8
2-(3,4-Dichlorophenyl) analogue 299.17 3.1 3 4
N-[5-(4-Hydroxyphenyl)...] 234.27 1.8 4 3

*LogP estimated using substituent contributions (e.g., tert-butyl ~+2.0, acetyl ~+0.1).

Table 2. Crystallographic Parameters (from )

Compound Dihedral Angle (Aryl-Thiazole) Hydrogen Bonding Motifs
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 61.8° R₂²(8) dimers via N–H⋯N bonds

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